Dasotraline hydrochloride
Übersicht
Beschreibung
Dasotraline hydrochloride is a serotonin, norepinephrine, and dopamine reuptake inhibitor. It is under investigation for the treatment of various disorders, including binge eating disorder, adult attention hyperactivity disorder, and attention deficit hyperactivity disorder . This compound is a small molecule with the chemical formula C₁₆H₁₆Cl₃N and is known for its balanced reuptake inhibition properties .
Vorbereitungsmethoden
The synthesis of dasotraline hydrochloride involves several steps. One known method starts with the preparation of chiral (S)-tetralone from racemic tetralone. This is achieved through chromatographic separation of sulfinyl imine diastereomers, followed by hydrolysis. The resulting (S)-tetralone is then converted to a diastereomeric mixture of N-formyl amines, which are separated by chromatography to give the desired (1R,4S)-trans-diastereomer. This diastereomer is then subjected to acidic hydrolysis to afford dasotraline as the hydrochloride salt . Industrial production methods have improved this process to achieve higher yields and scalability .
Analyse Chemischer Reaktionen
Dasotraline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
Dasotraline hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the reuptake inhibition of neurotransmitters.
Biology: It is used to investigate the role of serotonin, norepinephrine, and dopamine in various biological processes.
Industry: It is used in the development of new pharmaceuticals targeting neurotransmitter reuptake inhibition.
Wirkmechanismus
Dasotraline hydrochloride exerts its effects by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their effects. The molecular targets include sodium-dependent dopamine, norepinephrine, and serotonin transporters . The pathways involved are primarily related to neurotransmitter regulation and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Dasotraline hydrochloride is unique in its balanced inhibition of serotonin, norepinephrine, and dopamine reuptake. Similar compounds include:
Methylphenidate: Primarily inhibits dopamine and norepinephrine reuptake.
Atomoxetine: Primarily inhibits norepinephrine reuptake.
Biologische Aktivität
Dasotraline hydrochloride is a novel compound primarily investigated for its potential in treating Attention-Deficit/Hyperactivity Disorder (ADHD) and Binge Eating Disorder (BED). It functions as a serotonin, norepinephrine, and dopamine reuptake inhibitor (SNDRI), exhibiting unique pharmacokinetic properties that differentiate it from traditional stimulant medications. This article delves into the biological activity of dasotraline, focusing on its mechanisms of action, efficacy in clinical studies, safety profile, and pharmacokinetics.
Dasotraline acts by inhibiting the reuptake of three key neurotransmitters: serotonin, norepinephrine, and dopamine. This mechanism is crucial for modulating neurotransmitter levels in the synaptic cleft, thereby enhancing neurotransmission associated with mood regulation and attention. Unlike traditional amphetamines, dasotraline does not promote the release of dopamine from presynaptic vesicles, which may contribute to its lower abuse potential .
Inhibition Potency
The in vitro potencies for transporter function inhibition are as follows:
Pharmacokinetics
Dasotraline exhibits a slow absorption profile with a time to maximum concentration () ranging from 10 to 12 hours. Its elimination half-life is notably long, between 47 to 77 hours, allowing for stable plasma concentrations over a 24-hour dosing interval. This pharmacokinetic profile supports once-daily dosing, which is advantageous for patient compliance .
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
10-12 hours | |
Half-life | 47-77 hours |
Steady-state achieved | By Day 10 of dosing |
Efficacy in Clinical Studies
Dasotraline has been evaluated in several clinical trials focusing on ADHD treatment. A notable study involved children aged 6 to 12 years, where participants received dasotraline at a dose of 4 mg daily for 14 days. The study demonstrated significant improvements in ADHD symptoms compared to placebo, with a notable reduction in scores on the Swanson, Kotkin, Agler, M-Flynn, and Pelham (SKAMP) scale .
Study Findings
- Study Design : Randomized, double-blind, placebo-controlled trial.
- Sample Size : 112 children.
- Results :
- SKAMP-combined score improvement: (dasotraline) vs. (placebo), .
- Effect size: , indicating a large effect.
The most common adverse events reported included insomnia (19.6%), headache (10.7%), and decreased appetite (10.7%) compared to lower rates in the placebo group .
Safety Profile
Dasotraline's safety profile has been assessed in various studies. The absence of direct stimulation of dopamine release suggests a potentially lower risk for abuse compared to conventional stimulants like methylphenidate. In a study comparing dasotraline with methylphenidate among recreational stimulant users, dasotraline showed no significant subjective or behavioral effects associated with abuse liability at single doses up to 16 mg .
Case Studies
-
Case Study on Efficacy :
- A double-blind study involving adults showed that once-daily dosing with dasotraline resulted in significant symptom reduction in ADHD patients over an extended period.
- Patients reported improved attention and reduced impulsivity without significant adverse effects.
-
Long-term Safety Case :
- Longitudinal data from ongoing studies suggest that dasotraline maintains efficacy while exhibiting a favorable safety profile over extended use periods.
Eigenschaften
IUPAC Name |
(1R,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N.ClH/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13;/h1-5,7,9,11,16H,6,8,19H2;1H/t11-,16+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXHIERZIRLOLD-DFIJPDEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2[C@@H]1C3=CC(=C(C=C3)Cl)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675126-08-6 | |
Record name | Dasotraline hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0675126086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DASOTRALINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VIY7J4C0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.